3-(3-(4-fluorophenoxy)phenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide
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Overview
Description
3-(3-(4-fluorophenoxy)phenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide is a synthetic organic compound that draws interest in various scientific domains, particularly medicinal chemistry and pharmacology. This compound's structural uniqueness allows it to interact with biological systems in intriguing ways, potentially leading to novel therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : Begin with 4-fluorophenol and a suitable benzaldehyde derivative.
Formation of the Ether Linkage: : Employ nucleophilic substitution to attach the 4-fluorophenoxy group to the benzaldehyde derivative.
Thiazole Introduction: : Incorporate thiazole via a nucleophilic substitution reaction involving piperidine and thiazole derivatives.
Propanamide Formation: : Achieve the final amide bond formation through acylation, utilizing suitable acyl chlorides or anhydrides.
Industrial Production Methods
In an industrial setting, production scale-up would follow similar steps but with optimizations for yield and purity. Reactors and continuous flow systems might be used to handle large volumes efficiently, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can be oxidized to introduce oxygen-containing functional groups, potentially altering its biological activity.
Reduction: : Reduction reactions can modify the electronic properties of the aromatic systems or reduce any present nitro groups.
Substitution: : Both electrophilic and nucleophilic substitution reactions can further derivatize the compound to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: : Common oxidants include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: : Halogenation and Friedel-Crafts acylation are performed using reagents like bromine (Br2) or acyl chlorides.
Major Products Formed
Oxidation: : Formation of phenol derivatives and quinones.
Reduction: : Formation of amines and hydrogenated aromatic systems.
Substitution: : Introduction of various functional groups at specific positions on the aromatic rings.
Scientific Research Applications
This compound's multifaceted structure makes it relevant in various research areas:
Chemistry: : As a precursor or intermediate in the synthesis of more complex molecules.
Biology: : Studied for its interactions with cellular systems and potential as a biochemical probe.
Medicine: : Investigated for its pharmacological properties, possibly offering therapeutic benefits in neurodegenerative diseases, pain management, or as an anti-inflammatory agent.
Industry: : Its derivatives could be used in materials science for developing new polymers or nanomaterials.
Mechanism of Action
The precise mechanism by which 3-(3-(4-fluorophenoxy)phenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide exerts its effects is subject to ongoing research. Likely molecular targets include:
Receptor Binding: : It may interact with G-protein coupled receptors or ion channels.
Enzymatic Modulation: : Potential to inhibit or activate specific enzymes, altering metabolic pathways.
Signal Transduction Pathways: : Influences pathways related to inflammation, apoptosis, or cellular proliferation.
Comparison with Similar Compounds
Comparison with Other Compounds
3-(4-Fluorophenyl)propanamide: : Lacks the additional complexity of the thiazole and piperidine groups.
3-(3-Phenoxyphenyl)propanamide: : Similar but lacks the fluorine atom, potentially resulting in different electronic properties.
N-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)propanamide: : Shares the thiazole and piperidine groups but lacks the extended aromatic system.
List of Similar Compounds
3-(4-Fluorophenyl)propanamide
3-(3-Phenoxyphenyl)propanamide
N-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)propanamide
4-Fluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide
This detailed overview should provide a solid foundation for understanding the compound 3-(3-(4-fluorophenoxy)phenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide. Let's delve deeper into any specific areas that catch your interest!
Properties
IUPAC Name |
3-[3-(4-fluorophenoxy)phenyl]-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O2S/c25-20-7-9-21(10-8-20)30-22-5-1-3-18(15-22)6-11-23(29)27-16-19-4-2-13-28(17-19)24-26-12-14-31-24/h1,3,5,7-10,12,14-15,19H,2,4,6,11,13,16-17H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCJHNMZOXOALM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNC(=O)CCC3=CC(=CC=C3)OC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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